molecular formula C13H12ClNO4 B11810201 7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11810201
M. Wt: 281.69 g/mol
InChI Key: WCQVZBKCLVLTEL-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a quinolone derivative Quinolones are a class of synthetic broad-spectrum antibiotics that are effective against a wide range of bacterial infections

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, ethyl, and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential antibacterial properties. It serves as a model compound for understanding the mechanism of action of quinolone antibiotics.

Medicine: The compound’s potential antibacterial activity makes it a candidate for the development of new antibiotics. It is also explored for its potential use in treating bacterial infections resistant to existing antibiotics.

Industry: In the pharmaceutical industry, the compound is used as an intermediate in the synthesis of various drugs. Its structural features make it a valuable component in the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth. This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.

Comparison with Similar Compounds

    Norfloxacin: A fluoroquinolone antibiotic with a similar core structure but different substituents.

    Ciprofloxacin: Another fluoroquinolone with a cyclopropyl group instead of an ethyl group.

    Levofloxacin: A levo-isomer of ofloxacin with enhanced antibacterial activity.

Uniqueness: 7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group, in particular, can influence its solubility and interaction with bacterial enzymes, potentially leading to different antibacterial activity compared to other quinolones.

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

7-chloro-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H12ClNO4/c1-3-15-6-8(13(17)18)12(16)7-4-11(19-2)9(14)5-10(7)15/h4-6H,3H2,1-2H3,(H,17,18)

InChI Key

WCQVZBKCLVLTEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC)C(=O)O

Origin of Product

United States

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